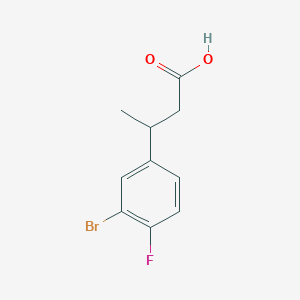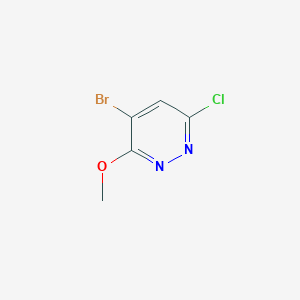
3-溴-1-甲基-1H-1,2,4-三唑-5-甲醛
描述
“3-Bromo-1-methyl-1H-1,2,4-triazole” is a halogenated heterocycle . It’s a solid substance with the molecular formula C3H4BrN3 . It’s used as a ligand for transition metals to create coordination complexes . It’s also a useful intermediate used in the preparation of substituted triazoles .
Molecular Structure Analysis
The molecular structure of “3-bromo-1-methyl-1H-1,2,4-triazole” consists of a triazole ring with a bromine atom at the 3rd position and a methyl group at the 1st position . The molecular weight is 161.99 .
Chemical Reactions Analysis
“3-Bromo-1-methyl-1H-1,2,4-triazole” is known to be a useful catalyst for the synthesis of esters . It has the ability to accept and transfer acyl groups in synthetic reactions .
Physical And Chemical Properties Analysis
“3-Bromo-1-methyl-1H-1,2,4-triazole” is a solid substance . It has a density of 1.9±0.1 g/cm3 . Its boiling point is 255.9±23.0 °C at 760 mmHg . The vapour pressure is 0.0±0.5 mmHg at 25°C .
科学研究应用
杂环化合物的合成
三唑衍生物的结构多样性,包括“3-溴-1-甲基-1H-1,2,4-三唑-5-甲醛”,使得可以合成各种杂环化合物。这些化合物在开发药物、农药和材料科学方面起着基础性作用。例如,涉及三唑衍生物的反应可以导致具有潜在抗微生物活性的新化合物,或者作为有机合成中间体,展示了三唑衍生物在构建复杂分子结构中的化学效用和重要性(Bhat et al., 2016)。
抗微生物活性探索
三唑衍生物,包括“3-溴-1-甲基-1H-1,2,4-三唑-5-甲醛”,正在研究其抗微生物特性。这些化合物已经合成并对各种细菌和真菌菌株进行了测试,显示出一系列活性,突显了三唑化合物在开发新的抗微生物剂中的潜力。这些化合物的结构-活性关系(SAR)研究为设计更有效的抗微生物剂提供了见解(Hui et al., 2010)。
化学方法学的发展
涉及“3-溴-1-甲基-1H-1,2,4-三唑-5-甲醛”的研究还涉及开发新的化学方法学,包括新颖的合成途径和反应机制。例如,关于三唑衍生物合成的研究突显了形成三唑环的创新方法,为合成有机化学领域的更广泛贡献。这些方法学可以提供更高效、更具成本效益和更环保的途径到达各种杂环化合物,突显了三唑衍生物在推动化学合成方面的重要性(Journet et al., 2001)。
安全和危害
未来方向
作用机制
Biochemical Pathways
: Heravi, M. M., Amiri, Z., Kafshdarzadeh, K., & Zadsirjan, V. (2021). Synthesis of indole derivatives as prevalent moieties present in selected alkaloids. RSC Advances, 11, 33540-33612. Link
生化分析
Biochemical Properties
3-Bromo-1-methyl-1H-1,2,4-triazole-5-carbaldehyde plays a crucial role in biochemical reactions due to its ability to interact with various enzymes and proteins. It is known to act as a ligand for transition metals, forming coordination complexes that can influence enzymatic activity . This compound can also participate in acyl transfer reactions, making it a useful catalyst in the synthesis of esters . The interactions between 3-bromo-1-methyl-1H-1,2,4-triazole-5-carbaldehyde and biomolecules are primarily mediated through its triazole ring, which can form hydrogen bonds and coordinate with metal ions.
Cellular Effects
The effects of 3-bromo-1-methyl-1H-1,2,4-triazole-5-carbaldehyde on cellular processes are diverse. It has been observed to influence cell signaling pathways, particularly those involving kinase enzymes. By modulating kinase activity, this compound can alter gene expression and cellular metabolism . Additionally, 3-bromo-1-methyl-1H-1,2,4-triazole-5-carbaldehyde can impact cell proliferation and apoptosis, making it a potential candidate for cancer research. Its ability to interact with DNA and RNA further underscores its significance in regulating cellular functions.
Molecular Mechanism
At the molecular level, 3-bromo-1-methyl-1H-1,2,4-triazole-5-carbaldehyde exerts its effects through several mechanisms. It can bind to active sites of enzymes, either inhibiting or activating their functions . For instance, its interaction with metalloproteins can lead to enzyme inhibition, affecting metabolic pathways. Additionally, this compound can induce changes in gene expression by interacting with transcription factors and other regulatory proteins. The bromine atom in its structure enhances its reactivity, facilitating these molecular interactions.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 3-bromo-1-methyl-1H-1,2,4-triazole-5-carbaldehyde can vary over time. Studies have shown that this compound is relatively stable under standard conditions, but it can degrade under extreme pH or temperature . Long-term exposure to 3-bromo-1-methyl-1H-1,2,4-triazole-5-carbaldehyde has been associated with sustained changes in cellular function, including alterations in metabolic flux and gene expression. These temporal effects highlight the importance of controlled experimental conditions when studying this compound.
Dosage Effects in Animal Models
The effects of 3-bromo-1-methyl-1H-1,2,4-triazole-5-carbaldehyde in animal models are dose-dependent. At low doses, it can modulate enzymatic activity and cellular processes without causing significant toxicity . Higher doses have been linked to adverse effects, including oxidative stress and cellular damage. Threshold effects have been observed, where a specific dosage range is required to achieve the desired biochemical response. These findings are crucial for determining safe and effective dosage levels in therapeutic applications.
Metabolic Pathways
3-Bromo-1-methyl-1H-1,2,4-triazole-5-carbaldehyde is involved in several metabolic pathways. It can be metabolized by cytochrome P450 enzymes, leading to the formation of reactive intermediates . These intermediates can further interact with cellular components, influencing metabolic flux. The compound’s ability to accept and transfer acyl groups also plays a role in its metabolic activity. Understanding these pathways is essential for predicting the compound’s behavior in biological systems and its potential therapeutic applications.
属性
IUPAC Name |
5-bromo-2-methyl-1,2,4-triazole-3-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H4BrN3O/c1-8-3(2-9)6-4(5)7-8/h2H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DLOWXROOEKFUBH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=NC(=N1)Br)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H4BrN3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
190.00 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

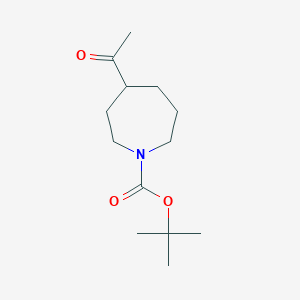
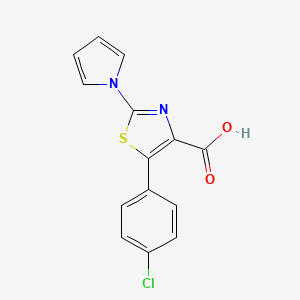
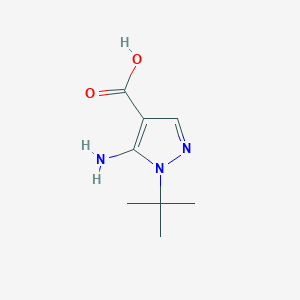
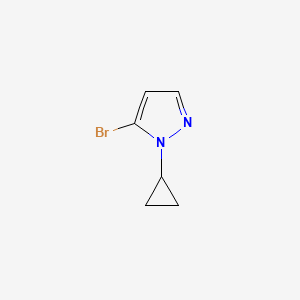

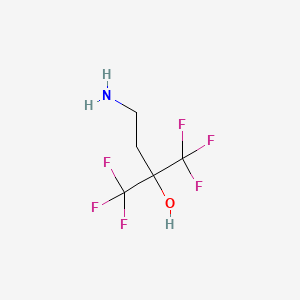
![[1-(Dimethylamino)cyclobutyl]methanol](/img/structure/B1380358.png)
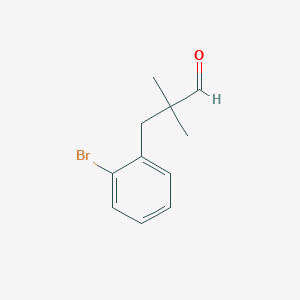

![1-[(Tert-butoxy)carbonyl]-octahydro-1h-pyrrolo[3,2-c]pyridine-3a-carboxylic acid](/img/structure/B1380364.png)
![1-[(Tert-butoxy)carbonyl]-1,4,5,6-tetrahydropyridine-3-carboxylic acid](/img/structure/B1380366.png)
